N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
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Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C17H16N2OS2 and its molecular weight is 328.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- Microwave-assisted synthesis of Schiff’s bases containing thiadiazole and benzamide groups has demonstrated promising anticancer activity against various human cancer cell lines. These compounds, synthesized under solvent-free conditions, showed significant growth inhibitory values, indicating their potential as anticancer agents (Tiwari et al., 2017).
Antimicrobial and Anti-inflammatory Properties
- Synthesis of N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide and related compounds revealed anti-inflammatory activity, with certain derivatives showing no adverse effect on myocardial function. This study underscores the therapeutic potential of these compounds in inflammation control (Lynch et al., 2006).
Supramolecular Gelators
- N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, focusing on the role of methyl functionality and S⋯O interaction. The study highlighted the importance of non-covalent interactions in gelation/non-gelation behavior, providing insights into material science applications (Yadav & Ballabh, 2020).
Corrosion Inhibitors
- Benzothiazole derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments. The study found these compounds to offer higher inhibition efficiencies and stability, indicating their utility in protecting industrial materials against corrosion (Hu et al., 2016).
Positron Emission Tomography (PET) Imaging
- Development of benzamide-based ligands for PET imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain. One particular compound showed high binding affinity and was successfully used in PET studies to image mGlu1 receptor distribution in monkey brain (Fujinaga et al., 2012).
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-8-9-11(2)15-14(10)18-17(22-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRERAWMSYAROME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.